molecular formula C9H11NO2 B1317107 Methyl 3-aminophenylacetate CAS No. 52913-11-8

Methyl 3-aminophenylacetate

Cat. No. B1317107
CAS RN: 52913-11-8
M. Wt: 165.19 g/mol
InChI Key: BVKGNQRDVFGNIW-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements H315, H319, and H335. Precautionary statements include P271, P261, and P280 .

Molecular Structure Analysis

The molecular structure of Methyl 3-aminophenylacetate consists of a methyl group attached to the phenyl ring via an acetate linkage. The hydrochloride salt forms a crystalline solid. The compound’s structure plays a crucial role in its properties and reactivity .


Chemical Reactions Analysis

While specific reactions involving This compound are not explicitly documented in the sources, we can infer that it may participate in various organic transformations typical of compounds containing an amine and an ester functional group. Further experimental investigations would be necessary to elucidate its reactivity and potential applications.


Physical And Chemical Properties Analysis

  • Toxicity Information : Limited data is available regarding toxicity. As with any chemical, caution should be exercised during handling and use .

Scientific Research Applications

1. Enzymatic Synthesis in Pharmaceutical Applications Methyl 3-aminophenylacetate is utilized in enzymatic processes for pharmaceutical synthesis. For instance, an alpha-amino acid ester hydrolase from Acetobacter turbidans catalyzes the synthesis of cephalexin, a cephalosporin antibiotic, using this compound and 7-amino-3-deacetoxycephalosporanic acid (Takahashi, Yamazaki, & Kato, 1974). This enzyme demonstrates substrate specificity for various amino acid esters, including this compound, in both hydrolysis and synthetic activities.

2. Chemical Analysis and Spectroscopy this compound has been studied in the field of spectroscopy. A vibrational spectroscopy study based on Density Functional Theory (DFT) involved investigating the group vibrations of 3-aminophenylacetic acid, which is structurally similar to this compound. This study examined various conformers of the molecule and their potential dimer structures, contributing to the understanding of the compound's vibrational properties and its intermolecular interactions (Akkaya, Balci, Goren, & Akyuz, 2015).

3. Metabolic Studies in Animals this compound and related compounds have been used in metabolic studies in animals. For example, a study on the metabolism of 3,4-dihydroxyphenylacetic acid in fish highlighted the methylation reactions of similar compounds in these organisms. This research provided insights into the metabolic pathways and transformations of such compounds in aquatic species (Scheline, 1962).

4. Antiviral Research In the field of antiviral research, this compound has been evaluated for its inhibitory activity against enterovirus 71 (EV71) infection. A study found that the compound could inhibit EV71 replication in rhabdomyosarcoma cells, suggesting its potential as a novel compound for antiviral therapies (Zhang, Zhao, & Yang, 2012).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Given the potential correlation between RNA methylation and the tumor immune microenvironment of pancreatic cancer, it may be promising to analyze and investigate biological targets and therapeutic methods for immunotherapy of pancreatic cancer through RNA methylation .

Biochemical Analysis

Biochemical Properties

Methyl 3-aminophenylacetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can act as a substrate for enzymes involved in the synthesis of aromatic compounds. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which lead to the production of specific biochemical products .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular functions. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of this compound into other metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial functions. The precise localization of this compound within cells can determine its specific biochemical roles and its overall impact on cellular processes .

properties

IUPAC Name

methyl 2-(3-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGNQRDVFGNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516592
Record name Methyl (3-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52913-11-8
Record name Methyl (3-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-aminophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Aminophenylacetic acid (15.5 g, 0.10 mol) was suspended in methanol (150 mL) and cooled to 0° C. Thionyl chloride (11.2 mL, 0.15 mol) was added dropwise while stirring. A clear orange solution was obtained, which was stirred for 4 hours, then evaporated. The solid residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate (150 mL) and the organic phase washed with saturated sodium bicarbonate (100 mL), and brine and dried (Na2SO4) to afford methyl 3-aminophenylacetate as a brown oil. (14.1 g, 83%). 1H NMR (CDCl3) δ 7.12 (1H, dd), 6.7-6.6 (3H, m), 3.71 (3H, s), 3.55 (2H, s).
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15.5 g
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11.2 mL
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150 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Methanol (20 mL) was cooled to −10 degrees under an atmosphere of argon. To the solvent was added dropwise thionyl chloride (4.31 mL) and a solution of 3-aminophenylacetic acid (3.00 g) in methanol (25 mL) and the mixture was stirred at −10˜0 degrees for 1 hour. To the reaction mixture was added saturated aqueous solution of sodium bicarbonate and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and then concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:1) to give the title compound (3.90 g) having the following physical data.
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4.31 mL
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3 g
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25 mL
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20 mL
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Synthesis routes and methods V

Procedure details

To a solution of 3-aminophenylacetic acid (3 g, 19.85 mmol) in methanol (50 mL) at room temperature was added HCl conc. (37%, 7.5 mL). The mixture was stirred 6 h at room temperature then treated with a saturated aqueous solution of NaHCO3. The solvent was removed under reduced pressure then the aqueous phase was extracted several times with CH2Cl2. The combined organic extracts were dried over (MgSO4) and evaporated. The crude mixture was purified by flash chromatography using hexane/AcOEt (1:1) yielding 1 as a yellow oil (3.06 g, 79%).
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3 g
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7.5 mL
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50 mL
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79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminophenylacetate
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Reactant of Route 6
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